HW 173

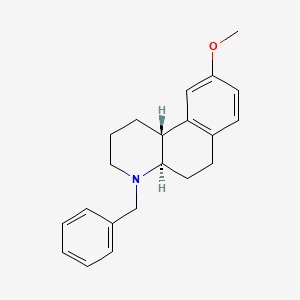

Description

Structure

3D Structure

Propriétés

Numéro CAS |

110270-70-7 |

|---|---|

Formule moléculaire |

C21H25NO |

Poids moléculaire |

307.4 g/mol |

Nom IUPAC |

(4aR,10bR)-4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |

InChI |

InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3/t19-,21-/m1/s1 |

Clé InChI |

NSGMNJDNHSTYBY-TZIWHRDSSA-N |

SMILES isomérique |

COC1=CC2=C(CC[C@@H]3[C@@H]2CCCN3CC4=CC=CC=C4)C=C1 |

SMILES canonique |

COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |

Apparence |

Solid powder |

Autres numéros CAS |

110270-70-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

9-methoxy-4-benzyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline HW 173 HW-173 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of CDZ173 (Leniolisib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CDZ173, also known as leniolisib, is a potent and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Its targeted mechanism of action has positioned it as a first-in-class therapeutic for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency.[4][5][6] This document provides an in-depth technical overview of the mechanism of action of CDZ173, detailing its molecular interactions, downstream signaling effects, and the experimental basis for these findings.

Introduction to PI3Kδ and its Role in Immunity

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, survival, and differentiation.[2] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][7] The PI3Kδ isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and is critical for the proper function of both innate and adaptive immunity.[1][2]

PI3Kδ is activated downstream of various cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), and some G protein-coupled receptors (GPCRs).[1][7] Upon activation, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of signaling pathways, including the mTOR pathway, to regulate immune cell function.[2][7][8]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to hyperactivation of the PI3Kδ pathway.[9][10] This results in immune dysregulation characterized by lymphoproliferation, immunodeficiency, and an increased risk of lymphoma.[9]

Molecular Mechanism of Action of CDZ173

CDZ173 is an orally bioavailable, potent, and selective inhibitor of PI3Kδ.[1][11] It exerts its therapeutic effect by directly targeting the catalytic p110δ subunit, thereby normalizing the hyperactive signaling cascade in immune cells.[7][9]

Binding to the ATP Site of PI3Kδ

Crystallographic studies have revealed that CDZ173 binds to the ATP-binding site of the p110δ catalytic subunit.[1] This binding is characterized by the stacking of the propionamide group of CDZ173 with the tryptophan residue W760 of PI3Kδ.[1] This interaction is crucial for its high potency and selectivity for the δ isoform. The binding mode of CDZ173 is distinct from that of first-generation PI3Kδ inhibitors.[1]

Inhibition of Downstream Signaling

By occupying the ATP-binding pocket, CDZ173 prevents the phosphorylation of PIP2 to PIP3.[1] This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT.[7][12] Consequently, the entire PI3K/AKT/mTOR signaling pathway is downregulated.[2] This has been demonstrated by the dose-dependent suppression of AKT and S6 phosphorylation in both cell lines expressing APDS-mutant p110δ and in primary T-cell blasts derived from patients with APDS.[9][13]

Quantitative Data on CDZ173 Activity

The potency and selectivity of CDZ173 have been characterized in a variety of in vitro and in vivo assays.

| Assay Type | Target/System | Metric | Value | Reference |

| Cell-free enzyme assay | PI3Kδ | IC50 | 11 nM | [10] |

| Cell-free enzyme assay | PI3Kα | Selectivity vs PI3Kδ | 22-fold | [10] |

| Cell-free enzyme assay | PI3Kβ | Selectivity vs PI3Kδ | 38-fold | [10] |

| Cell-free enzyme assay | PI3Kγ | Selectivity vs PI3Kδ | 202-fold | [10] |

| Cellular Assay (Rat-1 cells) | PI3Kα (pAKT readout) | Selectivity vs PI3Kδ | 30-fold | [1] |

| Cellular Assay (U937 monocytes) | PI3Kγ (MIP-1α induced activation) | IC50 | > 7.4 µM | [1] |

| In vitro B-cell inhibition | Human, macaque, rat, mouse | IC50 | 7 nM - 0.2 µM | [8] |

| In vitro T-cell inhibition | Human, macaque, rat, mouse | IC50 | 7 nM - 0.2 µM | [8] |

| Ex vivo B-cell activation (pAKT) | Cynomolgus monkeys | EC50 | ~140 nM | [1] |

| In vitro whole blood assay (pAKT) | Cynomolgus monkeys | IC50 | 84 nM | [1] |

Experimental Protocols

PI3K Isoform Selectivity in Cellular Assays

Objective: To determine the cellular selectivity of CDZ173 for PI3Kδ over other Class I isoforms.

Methodology:

-

Cell Lines: Rat-1 fibroblasts were transfected with constructs expressing human myr-p110 PI3K isoforms (α, β, δ). U937 human monocytic cells were used to assess PI3Kγ activity.[1]

-

PI3Kα, β, δ Assay:

-

Transfected Rat-1 cells were treated with varying concentrations of CDZ173.

-

The phosphorylation of AKT (pAKT), a downstream marker of PI3K activity, was measured as the readout.[1]

-

IC50 values were calculated to determine the inhibitory potency against each isoform.

-

-

PI3Kγ Assay:

In Vivo Assessment of B-cell Activation

Objective: To evaluate the in vivo efficacy of CDZ173 in inhibiting B-cell activation.

Methodology:

-

Animal Models: Rats and cynomolgus monkeys were used.[1]

-

Procedure:

-

Animals were orally administered CDZ173 at various doses (e.g., 3-30 mg/kg twice daily for 4 weeks in rats).[8]

-

Blood samples were collected at different time points.

-

Ex vivo stimulation of B-cells was performed using anti-IgM and IL-4.[1]

-

The phosphorylation of AKT (pAKT) in CD20+ B-cells was measured by flow cytometry to assess the level of B-cell activation.[1]

-

Concentration- and time-dependent inhibition of B-cell activation was determined.[1]

-

Visualizing the Mechanism of Action

CDZ173 Signaling Pathway

Caption: CDZ173 inhibits PI3Kδ, blocking PIP3 production and downstream AKT/mTOR signaling.

Experimental Workflow for Cellular Selectivity Assay

Caption: Workflow for determining the cellular selectivity of CDZ173 against PI3K isoforms.

Conclusion

CDZ173 (leniolisib) is a highly selective and potent inhibitor of the PI3Kδ enzyme. Its mechanism of action is well-defined, involving direct binding to the ATP pocket of the p110δ subunit, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. This targeted approach effectively normalizes the hyperactive signaling characteristic of APDS, leading to the amelioration of immune dysregulation. The extensive in vitro and in vivo data, including clinical trial results, provide a robust foundation for its therapeutic use in APDS and its potential exploration in other immune-mediated disorders.[1][4][14]

References

- 1. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. CDZ173 for Activated PI3Kdelta Syndrome · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. withpower.com [withpower.com]

- 6. Leniolisib - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 11. leniolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Phosphatidyl Inositol 3-Kinase (PI3K)-Inhibitor CDZ173 protects against LPS-induced osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

CDZ173 (Leniolisib): A Deep Dive into its Effects on B and T Cell Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CDZ173, also known as leniolisib, is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ).[1][2] This enzyme is a critical component of the PI3K/AKT/mTOR signaling pathway, which plays a central role in the development, proliferation, and function of hematopoietic cells, particularly B and T lymphocytes.[3][4][5] In conditions characterized by PI3Kδ hyperactivation, such as Activated PI3Kδ Syndrome (APDS), CDZ173 has demonstrated significant efficacy in normalizing immune function. This technical guide provides a comprehensive overview of the mechanism of action of CDZ173 and its specific effects on B and T cell function, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] The δ isoform of PI3K is predominantly expressed in hematopoietic cells and is activated downstream of various cell surface receptors, including the B cell receptor (BCR) and T cell receptor (TCR).

In normal immune function, the activation of PI3Kδ is tightly regulated. However, in APDS, gain-of-function mutations in the PIK3CD gene (encoding the p110δ catalytic subunit of PI3Kδ) or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to constitutive activation of the pathway.[3][6] This hyperactivity results in dysregulated lymphocyte development and function, leading to immunodeficiency, lymphoproliferation, and autoimmunity.[7]

CDZ173 acts as a selective inhibitor of the p110δ subunit of PI3Kδ.[8] By binding to the active site of the enzyme, it prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT and, subsequently, the mTOR complex. The net effect is a dampening of the hyperactive signaling cascade, thereby restoring more normal cellular function in affected lymphocytes.

Quantitative Effects of CDZ173 on B and T Cell Function

The inhibitory activity of CDZ173 has been quantified in both preclinical and clinical studies, demonstrating its potency and selectivity. Clinical trials have further elucidated its impact on various lymphocyte populations in patients with APDS.

Table 1: In Vitro Inhibitory Activity of CDZ173

| Parameter | Value | Species/Cell Type | Reference |

| PI3Kδ IC50 | 11 nM | Cell-free enzyme assay | [3][6] |

| Selectivity vs. PI3Kα | 22-fold | Cell-free enzyme assay | [3][6] |

| Selectivity vs. PI3Kβ | 38-fold | Cell-free enzyme assay | [3][6] |

| Selectivity vs. PI3Kγ | 202-fold | Cell-free enzyme assay | [3][6] |

| Inhibition of pAKT in B cells (EC50) | ~140 nM | Cynomolgus monkey (ex vivo) | [9] |

| Inhibition of B cell proliferation (IC50) | 7 nM - 0.2 µM | Human, macaque, rat, mouse | [10] |

| Inhibition of T cell proliferation (IC50) | 7 nM - 0.2 µM | Human, macaque, rat, mouse | [10] |

Table 2: Clinical Efficacy of CDZ173 in APDS Patients (Phase 3 Trial, NCT02435173)

| Endpoint | Leniolisib Group | Placebo Group | P-value | Reference |

| Change in Lymph Node Size (sum of products of diameters) | -0.25 (95% CI: -0.38, -0.12) | - | 0.0006 | [11][12] |

| Change in Naïve B Cell Percentage | +37.30 (95% CI: 24.06, 50.54) | - | 0.0002 | [11][12] |

| Reduction in Spleen Volume (cm³) | -186 (95% CI: -297, -76.2) | - | 0.0020 | [11][12] |

| Reduction in Transitional B Cells | Significant decrease | No significant change | N/A | [13] |

| Normalization of CD4:CD8 T cell ratio | Normalized to 1.11 (mean) | No significant change | N/A | [4] |

Effects on B Cell Subsets and Function

In APDS, the hyperactive PI3Kδ pathway leads to an accumulation of transitional B cells and a reduction in naïve and memory B cells.[14][15] CDZ173 treatment has been shown to normalize the proportions of these B cell subsets.[14][16]

-

Transitional B Cells: These are immature B cells that have recently emigrated from the bone marrow. In APDS, their numbers are elevated. CDZ173 treatment leads to a significant reduction in the percentage of transitional B cells.[4]

-

Naïve B Cells: These are mature B cells that have not yet encountered an antigen. Their numbers are often reduced in APDS. A key finding from clinical trials is the significant increase in the percentage of naïve B cells following CDZ173 treatment, indicating a restoration of normal B cell development.[11][12]

-

Memory B Cells: These long-lived cells are crucial for a rapid and robust secondary immune response. While less extensively reported, the overall normalization of B cell populations suggests a potential improvement in the memory B cell compartment.

By inhibiting the hyperactive PI3Kδ pathway, CDZ173 reduces the excessive proliferation and survival signals that lead to the accumulation of immature B cells, allowing for the proper maturation and homeostasis of the B cell pool.

Effects on T Cell Subsets and Function

The T cell compartment is also significantly affected in APDS, with an accumulation of senescent T cells and a skewed CD4:CD8 ratio.[14][15] CDZ173 has demonstrated beneficial effects on T cell populations.

-

Senescent T Cells: These are terminally differentiated T cells with reduced proliferative capacity and altered function. In APDS, there is an increase in senescent CD4+ and CD8+ T cells. Treatment with CDZ173 leads to a reduction in these populations.[14][16]

-

CD4:CD8 Ratio: An inverted CD4:CD8 ratio is often observed in APDS. Long-term treatment with leniolisib has been shown to normalize this ratio.[4]

-

T Cell Activation: In vitro studies have shown that CDZ173 can potently inhibit T cell activation and proliferation, as seen in mixed lymphocyte reactions (MLR).[9] This is particularly relevant in the context of APDS where T cells can be chronically activated.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of CDZ173 on B and T cell function.

Phospho-Flow Cytometry for pAKT Analysis in B Cells

This protocol is used to measure the phosphorylation of AKT, a key downstream target of PI3Kδ, in B cells following stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Anti-IgM antibody (for B cell stimulation)

-

CDZ173 or vehicle control

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-pAKT (S473)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Pre-incubate PBMCs with CDZ173 or vehicle control for 1 hour at 37°C.

-

Stimulate B cells by adding anti-IgM antibody for 15 minutes at 37°C.

-

Fix the cells immediately by adding a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.

-

Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) for 30 minutes on ice.

-

Wash the cells with staining buffer (PBS with 1% BSA).

-

Stain the cells with anti-CD19 and anti-pAKT antibodies for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of pAKT in the CD19+ B cell population.

Immunophenotyping of B and T Cell Subsets by Flow Cytometry

This protocol is used to identify and quantify different lymphocyte subsets in peripheral blood.

Materials:

-

Whole blood or PBMCs

-

Fluorochrome-conjugated antibodies for B cell subsets (e.g., anti-CD19, anti-CD27, anti-IgD, anti-CD38, anti-CD24)

-

Fluorochrome-conjugated antibodies for T cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7, anti-CD57)

-

Red blood cell lysis buffer (for whole blood)

-

Staining buffer

-

Flow cytometer

Procedure:

-

If using whole blood, aliquot 100 µL into a flow cytometry tube. If using PBMCs, aliquot 1-2 x 10^6 cells.

-

Add a cocktail of fluorochrome-conjugated antibodies to the cells.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

If using whole blood, add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells twice with staining buffer by centrifugation.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the data using a sequential gating strategy to identify and quantify the different B and T cell subsets.

B and T Cell Proliferation Assay using CFSE

This protocol uses the dye Carboxyfluorescein succinimidyl ester (CFSE) to track cell proliferation.

Materials:

-

Isolated B cells or T cells

-

CFSE dye

-

Stimulating agents (e.g., anti-IgM + IL-4 for B cells; anti-CD3 + anti-CD28 for T cells)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Label isolated B or T cells with CFSE according to the manufacturer's instructions.

-

Wash the cells to remove unbound dye.

-

Culture the CFSE-labeled cells in the presence of stimulating agents and CDZ173 or vehicle control.

-

Incubate for 3-5 days at 37°C.

-

Harvest the cells and acquire data on a flow cytometer.

-

Analyze the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.

Mixed Lymphocyte Reaction (MLR)

This assay measures the proliferative response of T cells to allogeneic stimulation.

Materials:

-

PBMCs from two different donors (responder and stimulator)

-

Mitomycin C or irradiation source (to treat stimulator cells)

-

CDZ173 or vehicle control

-

Cell culture medium

-

³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

Procedure:

-

Isolate PBMCs from two donors.

-

Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

Co-culture the responder PBMCs with the treated stimulator PBMCs in a 96-well plate.

-

Add CDZ173 or vehicle control to the cultures.

-

Incubate for 5-7 days at 37°C.

-

Pulse the cultures with ³H-thymidine for the last 18 hours of incubation.

-

Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter.

Conclusion

CDZ173 (leniolisib) is a highly selective and potent inhibitor of PI3Kδ that effectively modulates the hyperactive PI3K/AKT/mTOR signaling pathway in conditions like APDS. Its mechanism of action translates into significant clinical benefits, including the normalization of B and T cell subsets and a reduction in lymphoproliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the PI3Kδ pathway in various immunological disorders. The continued investigation of CDZ173 and other PI3Kδ inhibitors holds great promise for the development of targeted therapies for a range of diseases driven by immune dysregulation.

References

- 1. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. kumc.edu [kumc.edu]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. Interim Analysis: Open-Label Extension Study of Leniolisib for Patients with APDS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. lerner.ccf.org [lerner.ccf.org]

- 16. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

Leniolisib (CDZ173): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leniolisib, also known as CDZ173, is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Developed to target the underlying cause of activated PI3Kδ syndrome (APDS), a rare primary immunodeficiency, leniolisib has demonstrated significant efficacy in normalizing immune function and reducing lymphoproliferation in affected individuals.[4][5][6][7][8] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, physicochemical properties, and key experimental data related to leniolisib, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Leniolisib is a pyridopyrimidine derivative with the systematic IUPAC name 1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one.[1] Its chemical structure is characterized by a tetrahydropyrido[4,3-d]pyrimidine core.

Table 1: Chemical and Physical Properties of Leniolisib

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅F₃N₆O₂ | [1] |

| Molar Mass | 450.466 g/mol | [1] |

| CAS Number | 1354690-24-6 | [1] |

| IUPAC Name | 1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one | [1] |

| SMILES | CCC(=O)N1CC--INVALID-LINK--NC2=C3CN(CCC3=NC=N1)C4=CN=C(OC)C(=C4)C(F)(F)F | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

Leniolisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a lipid kinase that plays a crucial role in the activation and proliferation of immune cells, particularly B cells and T cells.[1][2] In APDS, gain-of-function mutations in the PIK3CD gene lead to hyperactivation of PI3Kδ, resulting in immune dysregulation.[4][6] Leniolisib binds to the ATP-binding site of the p110δ catalytic subunit of PI3Kδ, thereby blocking its kinase activity.[1][2] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K signaling pathway.[1][2] Downstream signaling through Akt and mTOR is consequently suppressed, leading to a reduction in the proliferation and activation of immune cells.[3][5]

Quantitative Data

In Vitro Potency and Selectivity

Leniolisib demonstrates high potency against PI3Kδ with significant selectivity over other Class I PI3K isoforms.

Table 2: In Vitro Potency and Selectivity of Leniolisib against PI3K Isoforms

| PI3K Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kδ (fold) |

| PI3Kα | 244 | 22 |

| PI3Kβ | 424 | 38 |

| PI3Kγ | 2230 | 202 |

| PI3Kδ | 11 | - |

| Data from cell-free isolated enzyme assays.[3][5] |

Cellular Activity

The inhibitory activity of leniolisib on the PI3K pathway has been confirmed in cellular assays.

Table 3: Cellular Activity of Leniolisib

| Assay | Cell Type | Endpoint | IC₅₀ (nM) |

| pAKT Inhibition | Rat-1 cells transfected with human myr-p110δ | Phosphorylation of AKT | 30 |

| B-cell Activation | Murine splenocytes | anti-IgM induced mCD86 expression | 25 |

| B-cell Activation | Rat whole blood | anti-IgM/IL-4 induced rCD86 expression | 99 |

| Data derived from Hoegenauer et al. (2017). |

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of Leniolisib in Humans

| Parameter | Value |

| Tmax (median) | ~1-2 hours |

| Protein Binding | ~94.5% |

| Metabolism | Primarily hepatic via CYP3A4 (~94.5%) |

| Elimination Half-life | ~7.5 hours |

| Data from various clinical and preclinical studies.[5] |

Experimental Protocols

PI3Kδ Biochemical Assay (Representative Protocol)

This protocol is a representative method for determining the in vitro potency of inhibitors against PI3Kδ.

Methodology:

-

Preparation: Prepare assay buffer, dilute recombinant PI3Kδ enzyme, perform serial dilutions of leniolisib in DMSO, and prepare a substrate solution containing PIP2 and ATP.

-

Reaction: Add the diluted leniolisib and PI3Kδ enzyme to a 384-well plate and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate solution and incubate at room temperature. Stop the reaction by adding a solution containing EDTA.

-

Detection: Add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced. After an incubation period for signal development, read the luminescence on a plate reader. The IC₅₀ is calculated from the dose-response curve.

pAKT Cellular Assay (Representative Protocol)

This protocol describes a method to assess the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of AKT.

Methodology:

-

Cell Culture and Treatment: Plate Rat-1 fibroblasts stably expressing the human myr-p110δ catalytic subunit. Treat cells with varying concentrations of leniolisib or vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT Ser473).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total AKT as a loading control.

-

-

Data Analysis: Quantify band intensities and normalize the pAKT signal to the total AKT signal. Calculate the IC₅₀ from the dose-response curve.

Synthesis of Leniolisib

The synthesis of leniolisib has been reported by Hoegenauer et al. (2017). A detailed, step-by-step protocol can be found in the supplementary information of their publication. The general synthetic route involves the coupling of key intermediates to construct the tetrahydropyrido[4,3-d]pyrimidine core, followed by the introduction of the side chains.

Clinical Development

Leniolisib has been investigated in clinical trials for the treatment of APDS. The pivotal Phase 2/3 study (NCT02435173) was a two-part, multicenter trial.[9] Part 1 was an open-label, dose-escalation study, and Part 2 was a randomized, double-blind, placebo-controlled study.[9] The trial enrolled patients aged 12 years and older with a confirmed genetic mutation causing APDS.[6] The co-primary endpoints were the change from baseline in the sum of the products of the diameters of the index lymph nodes and the change from baseline in the percentage of naïve B cells.[6] The study demonstrated that leniolisib treatment resulted in a statistically significant reduction in lymph node size and an increase in naïve B cells compared to placebo, meeting its primary endpoints.[6]

Conclusion

Leniolisib is a first-in-class, selective PI3Kδ inhibitor that has demonstrated a clear mechanism of action and a favorable safety and efficacy profile in the treatment of APDS. Its molecular structure is optimized for potent and selective inhibition of PI3Kδ. The quantitative data from in vitro, cellular, and clinical studies support its targeted therapeutic approach. This technical guide provides a comprehensive resource for understanding the core scientific and clinical aspects of leniolisib, which will be valuable for ongoing research and development in the field of targeted immunomodulatory therapies.

References

- 1. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 6. A randomized, placebo-controlled phase 3 trial of the PI3Kδ inhibitor leniolisib for activated PI3Kδ syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Efficacy of CDZ173 (Leniolisib) on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CDZ173, also known as Leniolisib, is a potent and selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The expression of PI3Kδ is predominantly restricted to hematopoietic cells, making it a critical regulator of immune cell function and a promising therapeutic target for a range of immune-mediated diseases.[1][2] This technical guide provides a comprehensive overview of the reported in vitro studies of CDZ173 on various immune cell populations, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies employed.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

CDZ173 exerts its immunomodulatory effects by selectively inhibiting the catalytic activity of the p110δ subunit of PI3K. This inhibition prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in immune cell signaling. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt and the mammalian target of rapamycin (mTOR). This cascade ultimately modulates gene transcription and cellular functions such as proliferation, differentiation, and survival.

Below is a diagram illustrating the central role of PI3Kδ in immune cell signaling and the point of intervention for CDZ173.

Quantitative Analysis of CDZ173 Activity

In vitro studies have demonstrated that CDZ173 potently and selectively inhibits PI3Kδ, leading to the suppression of various immune cell functions. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of CDZ173 against PI3K Isoforms

| Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 11 | - |

| PI3Kα | 242 | 22-fold |

| PI3Kβ | 418 | 38-fold |

| PI3Kγ | 2222 | 202-fold |

Data from cell-free isolated enzyme assays.

Table 2: In Vitro Efficacy of CDZ173 on B and T Lymphocytes

| Cell Type | Assay | Species | IC50 (nM) |

| B Cells | anti-IgM induced pAKT | Human | 21 |

| B Cells | anti-IgM induced pAKT | Rat | 99 |

| B Cells | anti-IgM induced pAKT | Cynomolgus Monkey | 84 |

| B Cells | anti-IgM induced CD69 expression | Human | 27 |

| B Cells | anti-IgM induced proliferation | Mouse | 22 |

| T Cells | anti-CD3 induced pAKT | Human | 150 |

| T Cells | anti-CD3 induced proliferation | Human | 190 |

| T Cells | Mixed Lymphocyte Reaction (MLR) | Human | 18 |

| T Cells | Mixed Lymphocyte Reaction (MLR) | Mouse | 7 |

IC50 values represent the concentration of CDZ173 required to inhibit 50% of the respective cellular response.

Effects on a Broad Spectrum of Immune Cells

Experimental Protocols

Detailed, step-by-step experimental protocols for the in vitro evaluation of CDZ173 are often found in the supplementary materials of published studies. Below are generalized methodologies for key assays used to characterize the effects of CDZ173 on immune cells.

B Cell Activation Assay (pAKT Flow Cytometry)

This assay quantifies the inhibition of B cell receptor (BCR) signaling by CDZ173.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Pre-incubation: Incubate the isolated PBMCs with varying concentrations of CDZ173 for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Activate the B cells by adding anti-IgM antibodies, with or without co-stimulation by IL-4.

-

Fixation and Permeabilization: Stop the stimulation and fix the cells with a suitable fixation buffer, followed by permeabilization to allow intracellular staining.

-

Staining: Stain the cells with fluorescently labeled antibodies against a B cell marker (e.g., CD20) and phosphorylated Akt (pAKT).

-

Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of pAKT in the CD20-positive B cell population.

-

Data Analysis: Calculate the percentage of inhibition of pAKT phosphorylation at each CDZ173 concentration relative to the vehicle control to determine the IC50 value.

T Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the ability of CDZ173 to inhibit T cell proliferation in response to allogeneic stimulation.

Methodology:

-

Cell Preparation: Isolate PBMCs from two different, unrelated donors.

-

Co-culture: Co-culture the PBMCs from the two donors in the presence of varying concentrations of CDZ173.

-

Incubation: Incubate the co-culture for several days (e.g., 5-7 days) to allow for T cell proliferation.

-

Proliferation Measurement: Measure T cell proliferation using methods such as:

-

[³H]-Thymidine incorporation: Add [³H]-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine, which can be quantified using a scintillation counter.

-

CFSE dilution: Label one population of PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As the labeled T cells divide, the CFSE fluorescence is halved with each cell division, which can be measured by flow cytometry.

-

-

Data Analysis: Determine the concentration of CDZ173 that inhibits T cell proliferation by 50% (IC50).

Conclusion

In vitro studies have robustly demonstrated that CDZ173 (Leniolisib) is a potent and highly selective inhibitor of PI3Kδ. This selectivity translates to the effective inhibition of key immune cell functions, particularly in B and T lymphocytes, at nanomolar concentrations. While its inhibitory effects extend to a broader range of immune cells, including neutrophils and macrophages, further research is required to quantify these effects with the same level of detail. The experimental protocols outlined provide a foundation for the continued investigation of CDZ173 and other PI3Kδ inhibitors in the context of immune-mediated diseases.

References

An In-depth Technical Guide to the Binding Mode of CDZ173 (Leniolisib) to PI3K Delta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding mechanism of CDZ173 (leniolisib) to its target, the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document details the molecular interactions, quantitative binding data, and the experimental protocols used to elucidate this information, offering valuable insights for researchers in kinase inhibitor development and immunology.

Introduction to CDZ173 and PI3K Delta

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B and T lymphocytes.[1] Dysregulation of the PI3Kδ signaling pathway is implicated in various immune-related disorders, including autoimmune diseases and certain hematological malignancies.[1] CDZ173 (leniolisib) is a potent and selective inhibitor of PI3Kδ that has shown therapeutic potential in treating conditions driven by PI3Kδ hyperactivation, such as Activated PI3K Delta Syndrome (APDS).[1]

CDZ173 represents a structurally novel class of PI3Kδ inhibitors, distinguishing it from the first generation of clinical compounds targeting this kinase.[1] Its unique binding mode confers high selectivity for the delta isoform over other class I PI3K isoforms (α, β, and γ), which is a critical attribute for minimizing off-target effects and improving its safety profile.[1]

The PI3K Delta Signaling Pathway

PI3Kδ is a key component of a signaling cascade that regulates cell growth, proliferation, survival, and differentiation. Upon activation by various cell surface receptors, such as the B-cell receptor (BCR), PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of substrates, leading to the modulation of various cellular processes. Inhibition of PI3Kδ by CDZ173 blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade.

References

Preclinical Pharmacodynamics of Leniolisib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical pharmacodynamics of Leniolisib (CDZ173), a potent and selective inhibitor of the phosphoinositide 3-kinase δ (PI3Kδ) enzyme. Leniolisib is the first approved treatment for Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency. This document summarizes key preclinical data, details experimental methodologies, and provides visual representations of its mechanism of action and relevant experimental workflows.

Mechanism of Action and In Vitro Potency

Leniolisib is a small molecule inhibitor that selectively targets the p110δ catalytic subunit of the Class IA PI3K enzyme, which is predominantly expressed in hematopoietic cells.[1][2] In APDS, gain-of-function mutations in the PIK3CD gene (encoding p110δ) or loss-of-function mutations in PIK3R1 (encoding the p85α regulatory subunit) lead to hyperactivity of the PI3Kδ pathway.[1] This results in the excessive production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), leading to downstream activation of the AKT/mTOR signaling cascade.[2][3] The constitutive activation of this pathway disrupts immune cell development and function, leading to the clinical manifestations of APDS, including immunodeficiency, lymphoproliferation, and autoimmunity.[4][5]

Leniolisib acts by competitively binding to the ATP-binding pocket of p110δ, thereby blocking its kinase activity and reducing the phosphorylation of PIP2 to PIP3.[2] This targeted inhibition normalizes the hyperactive PI3K/AKT signaling in immune cells of APDS patients.[4][6]

In Vitro Inhibition of PI3K Isoforms

Leniolisib demonstrates high selectivity for the PI3Kδ isoform over other Class I PI3K isoforms. In cell-free isolated enzyme assays, the IC50 value for PI3Kδ was 11 nM.[1][7] The selectivity profile is summarized in the table below.

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ (fold) |

| PI3Kδ | 11 | - |

| PI3Kα | 280 | 28 |

| PI3Kβ | 480 | 43 |

| PI3Kγ | 2570 | 257 |

| Data compiled from multiple sources.[1][2][7][8][9] |

Inhibition of PI3K/AKT Pathway in Cellular Assays

Preclinical studies have consistently demonstrated the ability of Leniolisib to suppress the hyperactive PI3K/AKT pathway in various cellular models.

In Rat-1 fibroblasts ectopically expressing APDS-causative p110δ variants (N334K, C416R, E525K, and E1021K), a two- to five-fold increase in baseline phosphorylated AKT (pAKT) levels was observed compared to cells transfected with wild-type p110δ.[4][6] Treatment with Leniolisib resulted in a concentration-dependent reduction of these elevated pAKT levels.[4][6]

T-cell blasts generated from APDS patients exhibit markedly higher baseline and T-cell receptor (TCR)-stimulated levels of pAKT and phosphorylated ribosomal protein S6 (pS6), a downstream effector of the PI3K/AKT/mTOR pathway.[4][6] Leniolisib potently and dose-dependently inhibited this hyperactivation in patient-derived T-cell blasts.[4][6]

The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by Leniolisib.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacodynamics of Leniolisib.

In Vitro PI3Kδ Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of Leniolisib on the enzymatic activity of PI3K isoforms.

-

Enzymes and Substrates : Recombinant human PI3K isoforms (α, β, δ, γ) are used. The substrate is typically phosphatidylinositol-4,5-bisphosphate (PIP2).

-

Assay Principle : The kinase reaction is initiated by adding ATP. The amount of ADP produced, which is proportional to the kinase activity, is measured. This can be done using various detection methods, such as fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

Titrated concentrations of Leniolisib are pre-incubated with the PI3K enzyme in a reaction buffer.

-

The kinase reaction is started by the addition of a PIP2 and ATP mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

A detection reagent is added to stop the reaction and measure the signal (e.g., luminescence).

-

-

Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular pAKT Inhibition Assay in Rat-1 Fibroblasts

This cell-based assay assesses the ability of Leniolisib to inhibit the PI3K pathway in a cellular context.

-

Cell Line : Rat-1 fibroblasts are used.

-

Transfection : Cells are transiently transfected with plasmids encoding either wild-type or mutant human p110δ.

-

Procedure :

-

Transfected cells are seeded in multi-well plates.

-

After adherence, cells are serum-starved to reduce baseline pathway activation.

-

Cells are then treated with a dilution series of Leniolisib for a specified time (e.g., 2 hours).

-

Cells are lysed, and the levels of phosphorylated AKT (pAKT) at a specific site (e.g., Ser473) and total AKT are quantified.

-

-

Detection : pAKT and total AKT levels can be measured using methods such as ELISA, Western blotting, or homogeneous time-resolved fluorescence (HTRF).[4]

-

Data Analysis : The percentage of pAKT inhibition relative to vehicle-treated controls is calculated for each concentration of Leniolisib, and IC50 values are determined.

pAKT/pS6 Inhibition in Patient-Derived T-cell Blasts

This ex vivo assay confirms the activity of Leniolisib in primary immune cells from APDS patients.

-

Cell Source : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and APDS patients.

-

T-cell Blast Generation : T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies for 3 days in the presence of Interleukin-2 (IL-2).[6]

-

Procedure :

-

The generated T-cell blasts are pre-incubated with titrated concentrations of Leniolisib or a vehicle control (e.g., DMSO) for 30 minutes.[6]

-

Cells are then stimulated with anti-CD3 for 10 minutes or left unstimulated.[6]

-

The reaction is stopped by fixing the cells.

-

Cells are permeabilized and stained with fluorescently labeled antibodies specific for pAKT (S473) and pS6 (S240/244).[6]

-

-

Analysis : The levels of intracellular pAKT and pS6 are quantified by flow cytometry.

In Vivo Pharmacodynamics in Preclinical Models

The efficacy of Leniolisib has been evaluated in animal models that recapitulate aspects of immune dysregulation seen in APDS.

Murine Model of Autoimmune Lymphoproliferative Syndrome (ALPS)

While not a direct model of APDS, the MRL/lpr mouse model of ALPS shares features of lymphoproliferation and autoimmunity driven by aberrant lymphocyte signaling. A study evaluated the effect of Leniolisib in these mice.[10]

-

Study Design : Six-week-old female MRL/MpJ-Faslpr/J mice were treated daily by oral gavage with Leniolisib (40 or 80 mg/kg) or vehicle for 7 weeks.[10]

-

Key Findings :

-

Reduction in Lymphoproliferation : Leniolisib treatment led to a significant dose-dependent decrease in the weights of the spleen and lymph nodes.[10]

-

Normalization of Immune Cells : At 80 mg/kg, Leniolisib significantly decreased the counts of pathogenic CD4-/CD8- double-negative T cells (DNTs) and CD3+ T cells in the blood, spleen, and lymph nodes.[10]

-

Hematological Effects : A decrease in white blood cells, lymphocytes, and monocytes was observed at the 80 mg/kg dose.[10]

-

| Parameter | Vehicle Control | Leniolisib (40 mg/kg) | Leniolisib (80 mg/kg) |

| Spleen Weight | Baseline | Significant Decrease | Significant Decrease |

| Lymph Node Weight | Baseline | No Significant Change | Significant Decrease |

| Blood DNT Cell Count | Baseline | No Significant Change | Significant Decrease |

| Blood CD3+ T Cell Count | Baseline | No Significant Change | Significant Decrease |

| Summary of qualitative results from the MRL/lpr mouse model.[10] |

Rat Model of Collagen-Induced Arthritis (rCIA)

To assess its anti-inflammatory and immunomodulatory effects, Leniolisib was tested in a rat model of collagen-induced arthritis.

-

Prophylactic Treatment : When dosed before disease onset, Leniolisib significantly inhibited pathogenic anti-collagen antibodies, paw swelling, and joint erosion, with full efficacy seen at doses as low as 3 mg/kg twice daily.[11]

-

Therapeutic Treatment : When administered after disease onset, a dose of 10 mg/kg twice daily significantly ameliorated disease parameters and reduced established autoantibody responses.[11]

Mouse Ozone-Induced Lung Inflammation Model

In a model of lung inflammation, Leniolisib dose-dependently inhibited the increase in bronchoalveolar lavage (BAL) neutrophil and macrophage numbers with ED50 values of 16 mg/kg and 40 mg/kg, respectively.[11]

Conclusion

The preclinical pharmacodynamic profile of Leniolisib strongly supports its mechanism of action as a potent and selective inhibitor of PI3Kδ. In vitro and cell-based assays demonstrate its ability to effectively suppress the hyperactive PI3K/AKT signaling pathway that drives APDS. Furthermore, in vivo studies in relevant animal models of lymphoproliferation and inflammation have shown significant efficacy in reducing disease-related pathology and normalizing immune cell populations. These robust preclinical data provided a strong foundation for the successful clinical development and approval of Leniolisib as a targeted, disease-modifying therapy for patients with APDS.[4][12]

References

- 1. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pharming.com [pharming.com]

- 4. Effective “activated PI3Kδ syndrome”–targeted therapy with the PI3Kδ inhibitor leniolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3Kδ inhibition treatment of APDS: efficacy, safety and tolerability of targeted therapy with leniolisib | Italian Journal of Pediatric Allergy and Immunology [riaponline.it]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leniolisib approved for treating ultrarare APDS 1 and 2 | Immune Deficiency Foundation [primaryimmune.org]

The Role of PI3K Delta in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositide 3-kinase delta (PI3Kδ) has emerged as a critical regulator of the immune system, playing a pivotal role in the pathogenesis of numerous autoimmune diseases. Its restricted expression to hematopoietic cells makes it an attractive therapeutic target, offering the potential for potent immunomodulation with a favorable safety profile. This technical guide provides an in-depth exploration of the role of PI3Kδ in autoimmunity, detailing its signaling pathways, its function in key immune cells, and its involvement in specific autoimmune conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. Furthermore, this guide summarizes key quantitative data on the efficacy of PI3Kδ inhibitors and provides detailed experimental protocols for essential assays used in the investigation of PI3Kδ function and the evaluation of its inhibitors.

The PI3K Delta Signaling Pathway

The class I PI3Ks are lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PI3Kδ is a class IA PI3K, composed of a p110δ catalytic subunit and a p85 regulatory subunit.[2] Its activation is triggered by a variety of cell surface receptors, including B-cell receptors (BCRs), T-cell receptors (TCRs), cytokine receptors, and chemokine receptors.[3][4]

Upon receptor engagement, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[1] PIP3 acts as a docking site for various downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B).[1] This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of key cellular processes including cell survival, proliferation, differentiation, and migration.[1][5] Key downstream effectors of the PI3Kδ/Akt pathway include the mammalian target of rapamycin (mTOR) and the Forkhead box O (FOXO) family of transcription factors.[2] The activity of the PI3Kδ pathway is tightly regulated by phosphatases such as PTEN and SHIP, which dephosphorylate PIP3 to terminate the signal.[4]

Caption: PI3K Delta Signaling Pathway.

Role of PI3K Delta in Immune Cells

PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial, non-redundant role in the function of various immune cell types.[6]

-

B Lymphocytes: PI3Kδ is essential for B-cell development, activation, proliferation, and survival. It is a key downstream effector of the B-cell receptor (BCR) and is critical for the generation of antibody-producing plasma cells and memory B cells.[2] Dysregulation of PI3Kδ signaling in B cells can lead to a breakdown in self-tolerance and the production of autoantibodies, a hallmark of many autoimmune diseases.[2][7]

-

T Lymphocytes: In T cells, PI3Kδ is involved in T-cell receptor (TCR) signaling, promoting their activation, proliferation, and differentiation into various effector subsets, including Th1, Th2, and Th17 cells.[8] It also plays a role in the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[4] Increased PI3Kδ activity in T cells from patients with systemic lupus erythematosus (SLE) has been linked to resistance to activation-induced cell death.[4]

-

Myeloid Cells: PI3Kδ also contributes to the function of innate immune cells. In neutrophils, it is involved in migration and the oxidative burst.[6] In mast cells, it is important for degranulation.[6] In dendritic cells, PI3Kδ signaling can promote the release of pro-inflammatory cytokines like IL-6.[9]

PI3K Delta in Specific Autoimmune Diseases

Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder characterized by synovial inflammation and joint destruction. PI3Kδ is highly expressed in the synovium of RA patients.[10] Aberrant PI3Kδ signaling in RA contributes to the activation of various immune cells, including B cells, T cells, and macrophages, as well as synovial fibroblasts.[9][10] Inhibition of PI3Kδ has been shown to reduce inflammation and joint damage in preclinical models of arthritis.[9][11]

Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. Increased PI3Kδ activity has been observed in T cells from SLE patients, contributing to their hyperactivity and resistance to apoptosis.[4] Dysregulated PI3Kδ signaling is also implicated in the breakdown of B-cell tolerance and the production of pathogenic autoantibodies.[7] Preclinical studies using mouse models of lupus have demonstrated that PI3Kδ inhibitors can reduce autoantibody levels and ameliorate disease.[12][13]

Multiple Sclerosis (MS)

MS is a chronic inflammatory demyelinating disease of the central nervous system. The pathogenesis of MS involves the infiltration of autoreactive T cells, particularly Th1 and Th17 cells, into the CNS. PI3Kδ signaling is important for the differentiation and function of these pathogenic T-cell subsets.[8] Inhibition of PI3Kδ has been shown to be effective in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, reducing clinical symptoms, inflammation, and demyelination.[8]

Quantitative Data on PI3K Delta Inhibitors

The development of selective PI3Kδ inhibitors has provided valuable tools to probe the function of this kinase and has shown significant therapeutic promise.

| Inhibitor | Target(s) | IC50 (PI3Kδ) | Disease Model | Key Findings | Reference(s) |

| Idelalisib (CAL-101) | PI3Kδ | ~2.5 nM | Chronic Lymphocytic Leukemia (CLL) | Reduced lymph node size in CLL patients. | [4] |

| Seletalisib (UCB-5857) | PI3Kδ | 5.6 nM | In vitro human B-cell assays | Inhibited B-cell activation and proliferation. | N/A |

| Leniolisib | PI3Kδ | 9.2 nM | Activated PI3Kδ Syndrome (APDS) | Reduced lymphadenopathy and splenomegaly in APDS patients. | [14] |

| IPI-145 (Duvelisib) | PI3Kδ/γ | 16 pM (δ) | Rat Adjuvant Arthritis | Reduced ankle swelling, bone destruction, and p-Akt levels. | [15][16] |

| IC87114 | PI3Kδ | 0.5 µM | Mouse EAE | Reduced clinical symptoms, CNS inflammation, and suppressed Th1 and Th17 cell ratios. | [8] |

| PWT143 | PI3Kδ | <1 nM | Mouse Collagen-Induced Arthritis | Prevented disease onset and regressed established disease. | [11][17] |

Experimental Protocols

PI3K Delta Kinase Activity Assay

This protocol describes a common method to measure the lipid kinase activity of PI3Kδ in vitro, which is essential for screening and characterizing inhibitors.

Caption: PI3K Delta Kinase Activity Assay Workflow.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[18]

-

Reconstitute and dilute the recombinant PI3Kδ enzyme and the lipid substrate (e.g., PIP2) in the reaction buffer.

-

Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO).

-

Prepare an ATP solution at the desired final concentration.

-

-

Kinase Reaction:

-

In a microplate, add the PI3Kδ enzyme to each well.

-

Add the inhibitor dilutions or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Add the lipid substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

The amount of product (PIP3) or byproduct (ADP) is quantified using various methods:

-

Luminescence-based (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[19]

-

ELISA-based: These assays use a PIP3-binding protein to capture the generated PIP3, which is then detected using a labeled secondary antibody.

-

Radiometric: This traditional method uses [γ-³²P]ATP, and the incorporation of the radioactive phosphate into the lipid substrate is measured.

-

-

-

Data Analysis:

-

The signal from each well is measured using a plate reader.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blot for Phospho-Akt (Ser473)

This protocol is used to assess the downstream activity of the PI3Kδ pathway by measuring the phosphorylation of its key effector, Akt.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture immune cells (e.g., B cells, T cells) in appropriate media.

-

Treat the cells with a PI3Kδ inhibitor or vehicle for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells) to activate the PI3Kδ pathway.

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[1]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473).[1][20]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total Akt or a housekeeping protein like GAPDH.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of therapeutic agents.

Detailed Methodology:

-

Induction of Arthritis:

-

Emulsify type II collagen (e.g., from bovine or chicken) in Complete Freund's Adjuvant (CFA).[7][21]

-

Immunize susceptible mouse strains (e.g., DBA/1) with the collagen/CFA emulsion via intradermal injection at the base of the tail.[7][21]

-

Administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[7]

-

-

Treatment:

-

Begin treatment with the PI3Kδ inhibitor or vehicle at a predetermined time point, either prophylactically (before disease onset) or therapeutically (after disease onset).

-

Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and frequency.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score the clinical signs of arthritis in each paw based on a scale that assesses erythema, swelling, and joint rigidity.[7]

-

Measure paw thickness using a caliper.

-

At the end of the study, collect tissues for further analysis.

-

-

Endpoint Analysis:

-

Histology: Analyze joint sections for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Immunohistochemistry: Stain joint sections for markers of inflammation and immune cells.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the serum or joint tissue.

-

Flow Cytometry: Analyze immune cell populations in the draining lymph nodes and spleen.[22][23]

-

Conclusion

PI3Kδ is a central node in the signaling network that governs the function of the immune system. Its dysregulation is a key driver in the pathogenesis of a wide range of autoimmune diseases. The development of selective PI3Kδ inhibitors has not only deepened our understanding of its role in immunity but has also ushered in a new era of targeted therapies for these debilitating conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further unravel the complexities of PI3Kδ signaling and to translate this knowledge into novel and effective treatments for patients with autoimmune diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chondrex.com [chondrex.com]

- 8. Inhibition of phosphoinositide 3-kinase delta attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpco.com [alpco.com]

- 10. PI3 kinase δ is a key regulator of synoviocyte function in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. f1000research.com [f1000research.com]

- 12. Frontiers | Characterization of Novel PI3Kδ Inhibitors as Potential Therapeutics for SLE and Lupus Nephritis in Pre-Clinical Studies [frontiersin.org]

- 13. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]

- 14. ashpublications.org [ashpublications.org]

- 15. Efficacy of the Potent PI3K-δ,γ Inhibitor IPI-145 in Rat Adjuvant Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 16. go.drugbank.com [go.drugbank.com]

- 17. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 18. promega.com [promega.com]

- 19. promega.es [promega.es]

- 20. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 21. resources.amsbio.com [resources.amsbio.com]

- 22. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]

Target Validation of CDZ173 (Leniolisib) in Hematological Malignancies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway is a critical mediator of cell proliferation, survival, and trafficking in hematopoietic cells. Its hyperactivation is a key driver in the pathogenesis of various B-cell malignancies, making it a highly validated therapeutic target. CDZ173 (leniolisib) is a potent and selective inhibitor of PI3Kδ that has demonstrated significant clinical efficacy in Activated PI3Kδ Syndrome (APDS), a primary immunodeficiency characterized by lymphoproliferation and an increased risk of lymphoma. This technical guide provides a comprehensive overview of the target validation for CDZ173 in hematological malignancies, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and workflows. While direct preclinical efficacy data for leniolisib in hematological cancer models is not extensively published, the validation of PI3Kδ as a target is strongly supported by data from other selective inhibitors and the robust immunomodulatory and anti-proliferative effects of leniolisib observed in clinical settings relevant to lymphoproliferative disorders.

The PI3Kδ Pathway in B-Cell Malignancies

The PI3K pathway is a central node in signal transduction, controlling normal B-cell development and function.[1] The p110δ isoform of PI3K is predominantly expressed in leukocytes and plays a crucial role in mediating signals from the B-cell receptor (BCR) and other microenvironmental cues that promote the survival and proliferation of malignant B-cells.[1][2] In malignancies such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), the PI3K pathway is often constitutively active, not necessarily due to mutations, but through chronic signaling from the tumor microenvironment.[2] This makes PI3Kδ an attractive therapeutic target. Inhibition of PI3Kδ has been shown to induce apoptosis and inhibit proliferation in CLL cells.[2]

PI3Kδ Signaling Pathway

The PI3Kδ signaling cascade is initiated by the activation of cell surface receptors, such as the B-cell receptor. This leads to the recruitment and activation of PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and BTK, which in turn regulate a multitude of cellular processes including cell survival, proliferation, and migration.

CDZ173 (Leniolisib): A Selective PI3Kδ Inhibitor

CDZ173 (leniolisib) is an oral, potent, and highly selective small-molecule inhibitor of PI3Kδ. Its selectivity for the delta isoform over the ubiquitously expressed alpha and beta isoforms is a key feature, potentially leading to a more favorable safety profile by minimizing off-target effects.

Preclinical Profile of CDZ173

Preclinical studies have demonstrated that leniolisib effectively inhibits a wide range of immune cell functions.

Table 1: In Vitro Activity of CDZ173 (Leniolisib)

| Assay | Species | Cell Type | Readout | IC50 (nM) |

|---|---|---|---|---|

| pAKT Inhibition | Human | Whole Blood (B-cells) | Anti-IgM stimulated | 84 |

| CD69 Expression | Human | Whole Blood (B-cells) | Anti-IgM stimulated | 100 |

| B-cell Proliferation | Mouse | Splenocytes | Anti-IgM stimulated | 7 |

| T-cell Proliferation | Human | PBMCs | Mixed Lymphocyte Reaction | 200 |

| T-cell Proliferation | Mouse | Splenocytes | Mixed Lymphocyte Reaction | 100 |

Data summarized from Hoegenauer K, et al. ACS Med Chem Lett. 2017.

In vivo, leniolisib has shown concentration- and time-dependent inhibition of B-cell activation in rats and monkeys. While these studies were primarily in the context of autoimmune and inflammatory models, they validate the potent in vivo activity of leniolisib on its target.

Preclinical Evidence for PI3Kδ Inhibition in Hematological Malignancies (from other selective inhibitors)

While direct preclinical studies of leniolisib in hematological malignancy models are limited in the public domain, extensive research with other selective PI3Kδ inhibitors, such as idelalisib, has validated this target.

Table 2: Preclinical Activity of Selective PI3Kδ Inhibitors in Hematological Malignancy Models

| Inhibitor | Model | Cell Type/Line | Key Findings | Reference |

|---|---|---|---|---|

| Idelalisib | In vitro | Primary CLL cells | Promotes apoptosis, inhibits proliferation | Herman et al. 2010 |

| Idelalisib | In vitro | Mantle Cell Lymphoma cell lines | Blocks PI3K/AKT signaling, promotes apoptosis | Kahl et al. 2014 |

| Duvelisib | In vitro | Primary CLL cells | Cytotoxic at micromolar doses | Lampson et al. 2017 |

| Duvelisib | Xenograft | DLBCL | Tumor growth inhibition | Lampson et al. 2017 |

| SAF-248 | In vitro | DLBCL cell lines | Potent antiproliferative activity (GI50 < 1 μM in 5/7 lines) | Ju et al. 2021 |

| SAF-248 | Xenograft | DLBCL (Pfeiffer, TMD8) | Dose-dependent tumor growth inhibition | Ju et al. 2021 |

These studies demonstrate that selective PI3Kδ inhibition is a viable strategy for targeting B-cell malignancies. The mechanisms of action include direct induction of apoptosis in malignant cells and disruption of survival signals from the tumor microenvironment.[3]

Clinical Validation of CDZ173 in a Lymphoproliferative Disease

The clinical development of leniolisib has focused on Activated PI3Kδ Syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in the genes encoding PI3Kδ. APDS is characterized by recurrent infections, lymphoproliferation, and a significantly increased risk of developing B-cell lymphoma. The successful clinical trials in this disease provide strong validation for the therapeutic effect of leniolisib on a PI3Kδ-driven lymphoproliferative condition.

A Phase 3, randomized, placebo-controlled trial of leniolisib in patients with APDS met its co-primary endpoints, demonstrating statistically significant reductions in lymph node size and an increase in the percentage of naïve B cells, indicating a correction of the underlying immune dysregulation.[4]

Table 3: Key Efficacy Results from the Phase 3 Trial of Leniolisib in APDS

| Endpoint | Leniolisib | Placebo | P-value |

|---|---|---|---|

| Change in index lymph node size | -0.25 | 0.0006 | |

| Change in percentage of naïve B cells | 37.30 | 0.0002 |

| Reduction in spleen volume (cm³) | -186 | | 0.0020 |

Data from Rao VK, et al. Blood. 2023.[4]

These clinical results in a disease with a high propensity for lymphoma development provide compelling evidence for the potent in vivo activity of leniolisib in controlling PI3Kδ-driven lymphoproliferation.

Experimental Protocols

In Vitro pAKT Inhibition Assay in Human Whole Blood

This assay measures the ability of a compound to inhibit the phosphorylation of AKT, a key downstream effector of PI3Kδ.

-

Blood Collection: Fresh human whole blood is collected in heparinized tubes.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with serial dilutions of CDZ173 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: B-cell activation is induced by adding a stimulating agent, such as anti-IgM antibody, and incubating for a further period (e.g., 15 minutes) at 37°C.

-

Cell Lysis and Fixation: Red blood cells are lysed, and leukocytes are simultaneously fixed using a commercially available lysis/fixation buffer.

-

Permeabilization: Cells are permeabilized to allow intracellular staining.

-

Staining: Cells are stained with fluorescently labeled antibodies against a B-cell surface marker (e.g., CD20) and phosphorylated AKT (pAKT).

-

Flow Cytometry: The fluorescence intensity of pAKT in the B-cell population (gated on CD20-positive cells) is measured by flow cytometry.

-

Data Analysis: The concentration of CDZ173 that inhibits 50% of the pAKT signal (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes a general workflow for evaluating the efficacy of a PI3Kδ inhibitor in a xenograft model of B-cell lymphoma.

-

Cell Culture: A human B-cell lymphoma cell line (e.g., a DLBCL line) is cultured under standard conditions.

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of the lymphoma cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.

-

Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Drug Administration: CDZ173 is formulated for oral administration and given daily at one or more dose levels. The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

-

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement (e.g., pAKT levels) and other biomarkers of response.

Conclusion

The validation of PI3Kδ as a therapeutic target in hematological malignancies is well-established. CDZ173 (leniolisib) is a potent and selective inhibitor of PI3Kδ with a favorable preclinical profile and demonstrated clinical efficacy in controlling lymphoproliferation in APDS, a disease with a high risk of lymphoma. While direct preclinical data on the efficacy of leniolisib in hematological cancer models is not as extensive as for some other PI3Kδ inhibitors, the strong scientific rationale, the validation of the target by analogous molecules, and the compelling clinical data in a relevant lymphoproliferative disease provide a solid foundation for its further investigation in hematological malignancies. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals in this field.

References

- 1. The biology behind PI3K inhibition in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into PI3K/AKT signaling in B cell development and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients [mdpi.com]

- 4. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CDZ173 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction